2-(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline
Description
The compound 2-(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline is a heterocyclic molecule featuring a quinazoline core substituted with a pyrazoline ring, halogenated aryl groups (4-bromophenyl, 6-chloro), and a methoxyphenyl moiety.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22BrClN4O/c1-37-28-10-6-5-9-23(28)27-18-26(19-11-13-21(31)14-12-19)35-36(27)30-33-25-16-15-22(32)17-24(25)29(34-30)20-7-3-2-4-8-20/h2-17,27H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUJBGFOMUCDEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=C(C=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline represents a class of hybrid molecules that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Profile
- Molecular Formula : C22H18BrClN2O
- Molecular Weight : 441.748 g/mol
- CAS Number : 339159-57-8
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . A notable investigation evaluated various pyrazole derivatives against multiple human cancer cell lines. The results indicated that compounds similar to This compound exhibited significant cytostatic activity with GI50 values ranging from 0.05 to 0.95 µM across various cancer types, including leukemia and melanoma .
Anti-inflammatory and Antioxidant Properties
The compound has also been reported to possess anti-inflammatory and antioxidant properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which contribute to their therapeutic effects in inflammatory diseases . The antioxidant activity is particularly relevant as it suggests a protective role against oxidative stress-related cellular damage.
The mechanisms underlying the biological activities of this compound may involve multiple pathways:
- Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs) and other enzymes involved in cell cycle regulation, leading to apoptosis in cancer cells .
- Modulation of Signaling Pathways : These compounds may interact with various signaling pathways, including those related to inflammation and apoptosis, enhancing their therapeutic efficacy.
Research Findings
Case Studies
- Case Study on Antitumor Activity : A study involving a series of synthesized pyrazole derivatives demonstrated that certain modifications enhanced anticancer activity significantly, suggesting that structural variations can lead to improved efficacy against specific cancer types .
- Case Study on Antioxidant Activity : In an animal model, a derivative showed a marked reduction in oxidative stress markers when administered, indicating its potential use as an antioxidant agent in therapeutic settings .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues: Quinazoline vs. Thiazole/Pyrazole Derivatives
The target compound’s quinazoline core distinguishes it from related pyrazoline-containing derivatives, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its brominated counterpart (5) (). While these thiazole-based compounds share the dihydro-pyrazol-1-yl moiety and halogenated aryl groups, their thiazole core alters electronic properties and intermolecular interactions compared to the quinazoline system. For example:
Substituent Effects: Bromo vs. Chloro/Fluoro Analogues
Halogen substitution significantly impacts physicochemical and biological properties. For instance:
- 4-Bromophenyl vs.
- 2-Methoxyphenyl vs. 4-Fluorophenyl : The methoxy group in the target compound introduces electron-donating effects, contrasting with the electron-withdrawing fluorine in Compound 3. This difference may alter solubility and metabolic stability .
Pyrazoline Derivatives with Varied Aryl Groups
The pyrazoline ring in the target compound is structurally analogous to 4-[3-(biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole (), which exhibits analgesic activity. Key comparisons include:
The biphenyl group in ’s compound may enhance receptor binding through extended π systems, whereas the quinazoline core in the target compound could offer distinct hydrogen-bonding capabilities.
Methodological Insights from Structural Characterization
The synthesis and structural analysis of analogous compounds (e.g., ) rely on techniques such as single-crystal X-ray diffraction (via SHELX ) and computational tools like Multiwfn for wavefunction analysis . These methods reveal that:
- Isostructurality : Chloro and bromo derivatives (e.g., Compounds 4 and 5) often adopt similar crystal structures, facilitating predictable material design .
- Conformational Flexibility : The dihydro-pyrazole ring in the target compound likely exhibits restricted rotation, as seen in related structures, stabilizing specific conformations for biological interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
